1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine typically involves the cyclization of piperazine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of cyclopropanecarbonyl chloride and oxan-4-yl piperazine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway .
Comparison with Similar Compounds
1-Cyclopropylcarbonylpiperazine: Shares a similar structure but lacks the oxan-4-yl group.
1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine: Similar in structure but with a cyclopropylmethyl group instead of a cyclopropanecarbonyl group.
Uniqueness: 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is unique due to the presence of both the cyclopropanecarbonyl and oxan-4-yl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIULNCXAAHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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